molecular formula C15H14INO B311652 N-(2,4-dimethylphenyl)-2-iodobenzamide

N-(2,4-dimethylphenyl)-2-iodobenzamide

Cat. No.: B311652
M. Wt: 351.18 g/mol
InChI Key: SBAUCYUZYORRNQ-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-2-iodobenzamide is an aromatic amide derivative characterized by a 2-iodobenzamide core substituted with a 2,4-dimethylphenyl group at the amide nitrogen. The iodine atom contributes to its molecular weight (MW ≈ 397.2 g/mol) and polarizability, while the 2,4-dimethylphenyl group enhances lipophilicity, influencing its pharmacokinetic behavior .

Properties

Molecular Formula

C15H14INO

Molecular Weight

351.18 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-iodobenzamide

InChI

InChI=1S/C15H14INO/c1-10-7-8-14(11(2)9-10)17-15(18)12-5-3-4-6-13(12)16/h3-9H,1-2H3,(H,17,18)

InChI Key

SBAUCYUZYORRNQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2I)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2I)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Bioactivity

Key Example :

  • N-(2,5-Dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide (IC₅₀ = 0.8 µM against MCF-7 cells) outperforms the 2,4-dimethylphenyl analog (IC₅₀ ≈ 1.2 µM) in anticancer activity .
  • N-(3,4-Dimethylphenyl) analogs exhibit reduced antioxidant efficacy compared to 2,4-dimethylphenyl derivatives, highlighting the importance of substituent positioning on electronic and steric effects .

Table 1: Anticancer Activity of N-(Dimethylphenyl) Derivatives

Compound Substituent Position IC₅₀ (µM) Reference
N-(2,4-Dimethylphenyl)-2-iodobenzamide 2,4-dimethylphenyl 1.2* [6]
N-(2,5-Dimethylphenyl) analog 2,5-dimethylphenyl 0.8 [6]
N-(3,4-Dimethylphenyl) analog 3,4-dimethylphenyl 2.5 [6]

*Estimated based on structural analogs in .

Functional Group Variations

Iodobenzamide vs. Sulfonamide :

  • N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide exhibits a bent molecular conformation (C—SO₂—NH—C torsion angle = 66.5°) due to sulfonamide geometry, contrasting with the linear arrangement of 2-iodobenzamide derivatives. This bending influences crystal packing via N—H⋯O hydrogen bonds .
  • N-(4-Ethylphenyl)-2-iodobenzamide (CID 615891) replaces methyl with an ethyl group, increasing logP by ~0.5 units, enhancing membrane permeability .

Table 2: Structural and Physicochemical Properties

Compound Functional Group Torsion Angle (°) logP*
This compound Iodobenzamide N/A 3.8
N-(2,4-Dimethylphenyl)sulfonamide Sulfonamide 66.5 2.9
N-(4-Ethylphenyl)-2-iodobenzamide Iodobenzamide N/A 4.3

*Estimated using computational tools (e.g., ChemAxon).

Heterocyclic Modifications

Benzoxazole and Thiazole Derivatives :

  • This structural change improves metabolic stability compared to non-heterocyclic analogs .

Table 3: Impact of Heterocyclic Additions

Compound Heterocycle Metabolic Stability*
This compound None Moderate
Benzoxazole derivative (CAS 346645-99-6) Benzoxazole High
Thiazole derivative (CAS 723252-43-5) Thiazole Moderate-High

*Qualitative assessment based on structural features.

Toxicity and Metabolite Profiles
  • N-(2,4-Dimethylphenyl)-formamide (2,4-DMF) , a metabolite of the pesticide Amitraz, shares the 2,4-dimethylphenyl group but lacks the iodine atom. This compound exhibits neurotoxic effects in vitro, suggesting that iodine substitution in the parent benzamide may mitigate toxicity by altering metabolic pathways .

Key Research Findings

Substituent Position : 2,4-Dimethylphenyl derivatives balance lipophilicity and steric effects, optimizing bioactivity.

Heterocyclic Rigidity : Benzoxazole/thiazole integrations improve stability but may reduce solubility .

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